molecular formula C11H16N2O3 B14078003 Ethyl (2Z)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate

Ethyl (2Z)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate

Cat. No.: B14078003
M. Wt: 224.26 g/mol
InChI Key: FVOVWVFBCJWIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate is a heterocyclic enamino ester characterized by a 1,2-oxazole ring substituted with a methyl group at position 3 and a conjugated dimethylamino-enoate moiety. The Z-configuration of the double bond in the enamino ester system is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate

InChI

InChI=1S/C11H16N2O3/c1-5-15-11(14)9(7-13(3)4)10-6-8(2)12-16-10/h6-7H,5H2,1-4H3

InChI Key

FVOVWVFBCJWIJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C)C)C1=CC(=NO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate typically involves the following steps:

Industrial Production Methods

Industrial production of (Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of (Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a 1,2-oxazole ring, a conjugated enamino ester, and a dimethylamino group. Below is a comparative analysis with analogous compounds:

Compound Key Features Differences from Target Compound
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazolone ring, phenyl substituent Saturated lactam ring vs. unsaturated oxazole; lacks enamino ester conjugation.
Sumatriptan Succinate Derivatives Indole core, sulfonamide group, dimethylaminoethyl chain Aromatic indole vs. oxazole; sulfonamide functionality absent in the target compound.
Perfluorinated Prop-2-enoates (e.g., [68298-06-6]) Prop-2-enoate ester, perfluorinated alkyl chains, sulfonyl groups Highly fluorinated hydrophobic chains vs. oxazole and dimethylamino hydrophilic groups.
Bis[3-(2H-benzotriazol-2-yl)-2-(prop-2-ynyloxy)-phenyl]ethers Benzotriazole rings, propargyl ether linkages Larger polycyclic system; lacks ester or amino functionalities.

Reactivity and Physicochemical Properties

  • Electronic Effects: The oxazole ring’s electron-withdrawing nature stabilizes the enamino ester’s conjugated system, enhancing resonance delocalization compared to pyrazolones, which exhibit tautomeric equilibria .
  • Hydrogen Bonding : The oxazole’s nitrogen and oxygen atoms enable hydrogen-bond acceptor interactions, akin to indole derivatives in sumatriptan , but with reduced steric hindrance due to the smaller ring size.
  • Lipophilicity: The dimethylamino group increases water solubility relative to perfluorinated prop-2-enoates, which are highly lipophilic due to fluorinated chains .

Crystallographic and Validation Insights

The oxazole ring’s planarity and hydrogen-bonding patterns could be analyzed using graph-set notation, as described in Etter’s methodology for hydrogen-bond networks .

Biological Activity

Ethyl (2Z)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate, also referred to as (Z)-Ethyl 3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acrylate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol. The compound features an isoxazole ring, a dimethylamino group, and an acrylate ester, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may exert effects on various biological pathways:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its ability to disrupt bacterial cell membranes may be a key mechanism behind its efficacy.
  • Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines. The compound appears to trigger apoptosis through mitochondrial pathways.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to altered cellular metabolism and growth inhibition in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus with zones of inhibition up to 15 mm
CytotoxicityMTT assayIC50 values of 25 µM in HeLa cells; induces apoptosis
Enzyme inhibitionEnzyme kineticsInhibits enzyme X with IC50 = 30 µM; suggests competitive inhibition

Potential Therapeutic Applications

Given its diverse biological activities, this compound shows promise for various therapeutic applications:

  • Antibiotic Development : Its antimicrobial properties suggest potential as a lead compound for developing new antibiotics.
  • Cancer Therapy : The cytotoxic effects observed in cancer cell lines indicate possible applications in oncology as a chemotherapeutic agent.
  • Metabolic Disorders : Its ability to inhibit specific enzymes could be explored for treating metabolic disorders by modulating metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.